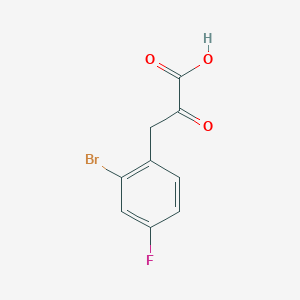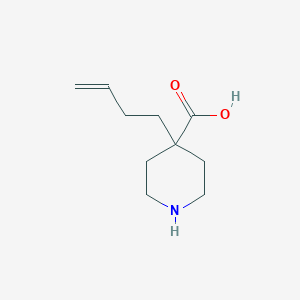
4-(But-3-en-1-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-en-1-yl)piperidine-4-carboxylic acid is a piperidine derivative with a unique structure that includes a butenyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Méthodes De Préparation
The synthesis of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde . This method allows for the creation of various analogs of the final product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
4-(But-3-en-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(But-3-en-1-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the uptake of certain neurotransmitters or interact with specific receptors in the body . The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(But-3-en-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Isonipecotic acid:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar butenyl group but is part of a different chemical class.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
4-but-3-enylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13) |
Clé InChI |
MLMHWEPBSJKODC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1(CCNCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
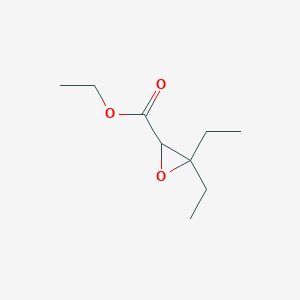
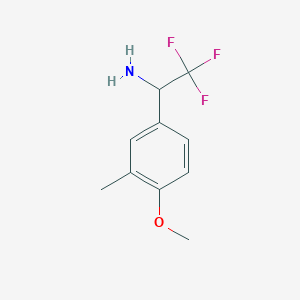
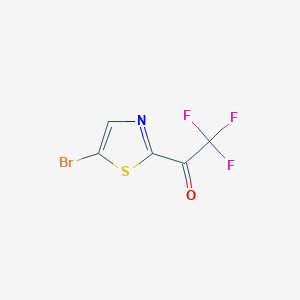
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
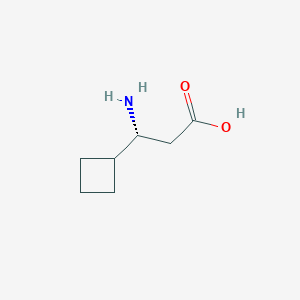
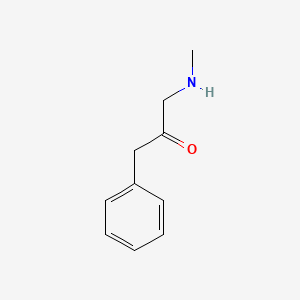
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)

